

# Application Notes and Protocols for BI-113823 in Calcium Imaging Assays

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## Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

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## Introduction

**BI-113823** is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G protein-coupled receptor (GPCR).[1][2] The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a compelling target for therapeutic intervention in chronic inflammatory pain and other inflammatory conditions.[1][2] Upon activation by its endogenous ligands, such as [des-Arg9]-bradykinin, the B1R couples to Gq/11 proteins, activating phospholipase C (PLC).[1][3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.[3] This increase in intracellular calcium concentration ([Ca<sup>2+</sup>]<sub>i</sub>) is a critical second messenger that initiates various downstream signaling cascades.

Calcium imaging assays are a fundamental tool for characterizing the activity of B1R antagonists like **BI-113823**. These assays directly measure the agonist-induced mobilization of intracellular calcium, providing a functional readout of receptor activation and its inhibition. This document provides detailed protocols and data for utilizing **BI-113823** in calcium imaging assays.

## Data Presentation

The following tables summarize the quantitative data for **BI-113823**, providing key metrics for its potency and selectivity.

Table 1: In Vitro Potency of **BI-113823**

Parameter	Species	Value	Assay Type	Cell Line
IC50	Human	6.97 nM	Cellular Calcium Assay	HEK-cells expressing human B1R
Ki	Human	5.3 nM	Radioligand Binding Assay	CHO-K1 cells expressing human B1R
Ki	Rat	13.3 nM	Radioligand Binding Assay	-
Ki	Rabbit	15.3 nM	Radioligand Binding Assay	-

Data sourced from opnMe, Boehringer Ingelheim.[\[1\]](#)[\[2\]](#)

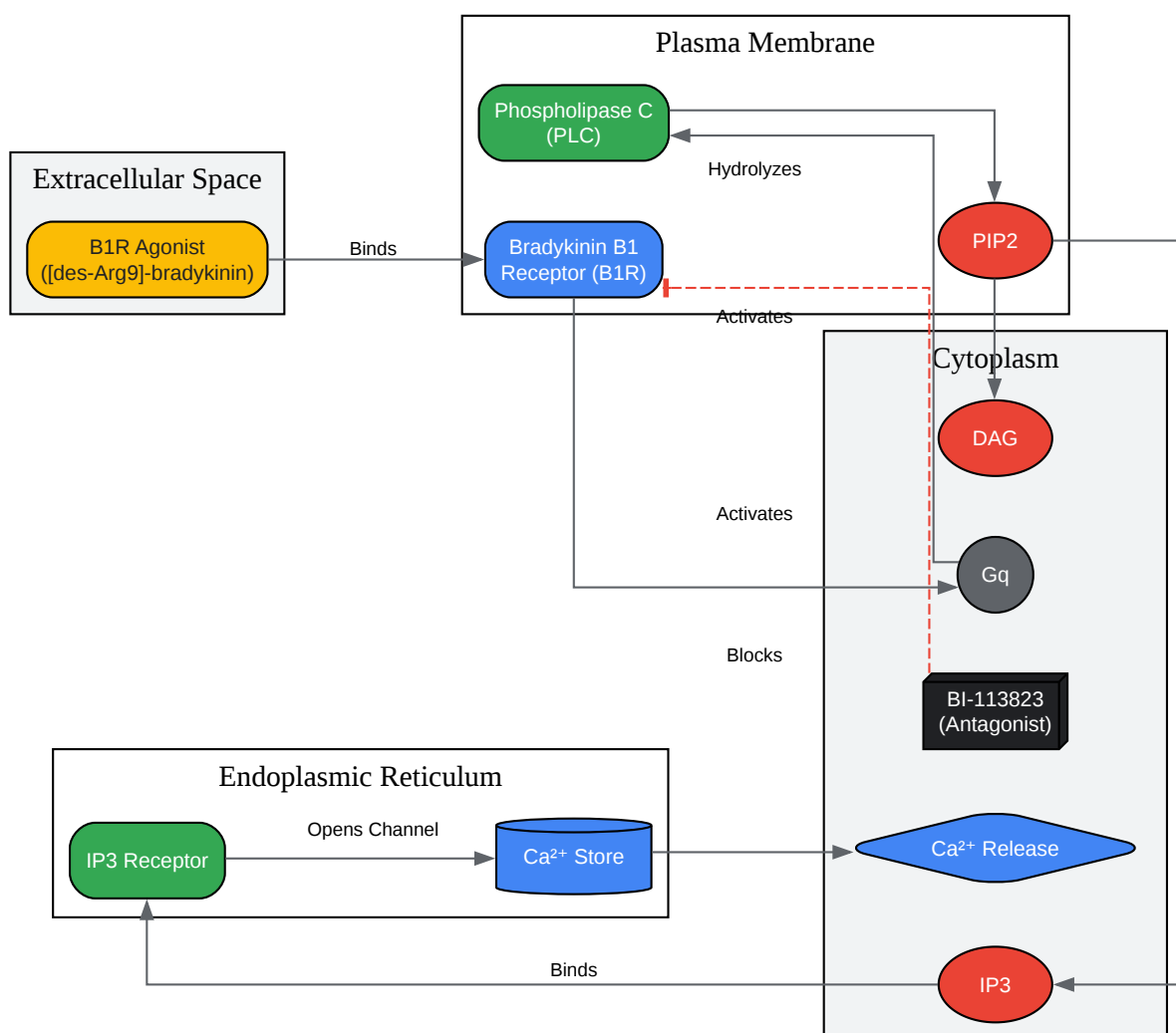
Table 2: Selectivity Profile of **BI-113823**

Target	Species	Binding Affinity (Ki)	Comments
Bradykinin B2 Receptor	Human	> 10 $\mu$ M	Highly selective over the B2 receptor. <a href="#">[2]</a>
Off-target panel (69 targets)	-	$\geq$ 1,000-fold selectivity for 67 targets	Tested at 10 $\mu$ M, showed $\leq$ 50% inhibition for 67 targets. <a href="#">[2]</a>
Sigma1/HU	-	Inhibition between 55-70%	-
Sigma2/R	-	Inhibition between 55-70%	-

Data sourced from opnMe, Boehringer Ingelheim.[1][2]

## Signaling Pathway

The activation of the Bradykinin B1 Receptor (B1R) initiates a well-defined signaling cascade that results in an increase in intracellular calcium. This pathway is the basis for the calcium imaging assays used to characterize **BI-113823**.



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Caption: Bradykinin B1 Receptor signaling pathway leading to calcium release.

## Experimental Protocols

This section provides a detailed methodology for a calcium imaging assay to evaluate the antagonist activity of **BI-113823** on the bradykinin B1 receptor.

### Cell Culture and Plating

- Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human bradykinin B1 receptor are recommended.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain B1R expression.
- Cell Plating:
  - Harvest cells using standard trypsinization methods.
  - Resuspend cells in culture medium and perform a cell count.
  - Seed cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 60,000 cells per well.
  - Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment and formation of a monolayer.

### Calcium Assay Protocol

- Preparation of Reagents:
  - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
  - Calcium-sensitive dye loading solution: Prepare a 2 µM solution of Fluo-4 AM in Assay Buffer. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.

- **BI-113823** (Antagonist) Solutions: Prepare a stock solution of **BI-113823** in DMSO. On the day of the experiment, perform serial dilutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
- B1R Agonist Solution: Prepare a solution of a B1R-selective agonist, such as [Lys-des-Arg9]-Bradykinin, in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC80). A final concentration of 10 nM is a good starting point.<sup>[1]</sup>
- Dye Loading:
  - Aspirate the culture medium from the cell plate.
  - Wash the cell monolayer once with 100 µL of Assay Buffer.
  - Add 50 µL of the Fluo-4 AM dye loading solution to each well.
  - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Compound Incubation:
  - After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
  - Add 50 µL of the **BI-113823** serial dilutions or vehicle control to the appropriate wells.
  - Incubate the plate at room temperature for 15-30 minutes in the dark.
- Measurement of Calcium Flux:
  - Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with excitation and emission filters appropriate for Fluo-4 (excitation ~494 nm, emission ~516 nm).
  - Establish a stable baseline fluorescence reading for 10-20 seconds.
  - Add 25 µL of the B1R agonist solution to all wells simultaneously using the instrument's integrated fluidics.

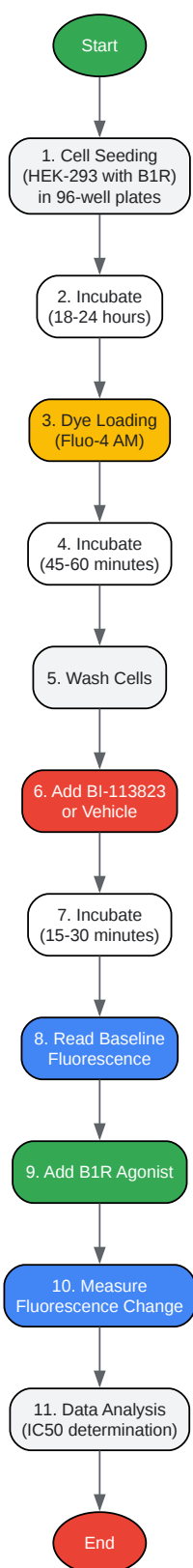
- Continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

## Data Analysis

- The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
- Plot the normalized response against the logarithm of the **BI-113823** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of **BI-113823** that inhibits 50% of the agonist-induced calcium response.

## Experimental Workflow

The following diagram illustrates the key steps in the calcium imaging assay protocol.



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